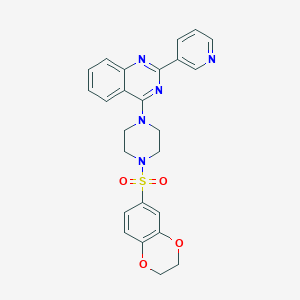
Glucocerebrosidase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocerebrosidase-IN-2 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role in inhibiting the enzyme glucocerebrosidase, which is involved in the metabolism of glucosylceramide to ceramide and glucose. This enzyme is crucial in the lysosomal degradation pathway, and its deficiency is associated with Gaucher disease, a lysosomal storage disorder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocerebrosidase-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and protection-deprotection strategies.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
Glucocerebrosidase-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Glucocerebrosidase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: The compound is employed in research on lysosomal storage disorders, particularly Gaucher disease, to understand the role of glucocerebrosidase in cellular metabolism.
Medicine: this compound is investigated for its potential therapeutic effects in treating Gaucher disease and related conditions. It is also explored for its role in modulating the activity of other enzymes and pathways.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in quality control processes.
作用机制
Glucocerebrosidase-IN-2 exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide to ceramide and glucose, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, and the pathways affected are those related to lysosomal degradation and lipid metabolism .
相似化合物的比较
Similar Compounds
Imiglucerase: A recombinant form of glucocerebrosidase used in enzyme replacement therapy for Gaucher disease.
Velaglucerase alfa: Another recombinant enzyme used for the same purpose.
Taliglucerase alfa: A plant cell-expressed form of glucocerebrosidase used in enzyme replacement therapy.
Uniqueness
Glucocerebrosidase-IN-2 is unique in its specific inhibitory action on glucocerebrosidase, making it a valuable tool for studying the enzyme’s function and for developing potential therapeutic agents. Unlike the recombinant enzymes used in therapy, this compound is not used for enzyme replacement but rather for inhibition studies, providing insights into the enzyme’s role in various biological processes.
属性
分子式 |
C25H23N5O4S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H23N5O4S/c31-35(32,19-7-8-22-23(16-19)34-15-14-33-22)30-12-10-29(11-13-30)25-20-5-1-2-6-21(20)27-24(28-25)18-4-3-9-26-17-18/h1-9,16-17H,10-15H2 |
InChI 键 |
HXGUZRYTCIJSCT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















